![molecular formula C8H8N2O5 B14249894 Phenol, 4-[(acetyloxy)amino]-2-nitro- CAS No. 374589-62-5](/img/structure/B14249894.png)
Phenol, 4-[(acetyloxy)amino]-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[(acetyloxy)amino]-2-nitro- is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetyloxyamino group, and a nitro group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated phenolic compounds.
科学的研究の応用
Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 4-nitro-: Lacks the acetyloxyamino group, making it less reactive in certain chemical reactions.
Phenol, 4-amino-2-nitro-: Contains an amino group instead of the acetyloxyamino group, leading to different reactivity and biological activity.
Phenol, 4-acetoxy-2-nitro-: Similar structure but with different functional groups, affecting its chemical and biological properties.
Uniqueness
Phenol, 4-[(acetyloxy)amino]-2-nitro- is unique due to the presence of both acetyloxyamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
374589-62-5 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC名 |
(4-hydroxy-3-nitroanilino) acetate |
InChI |
InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3 |
InChIキー |
GQBBHRPIAUXBRF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

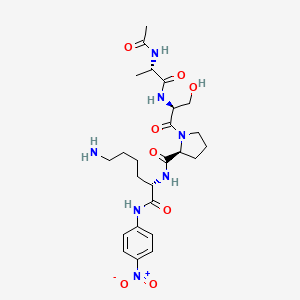
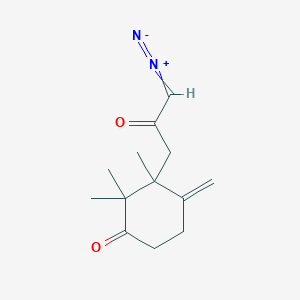
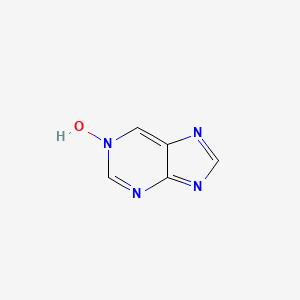

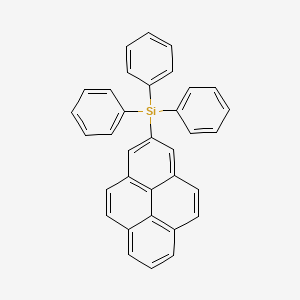

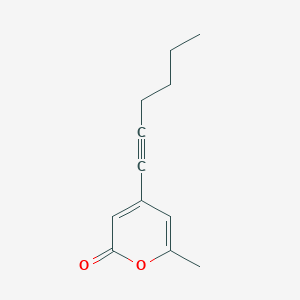
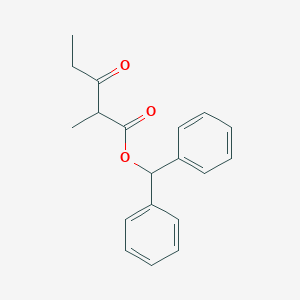
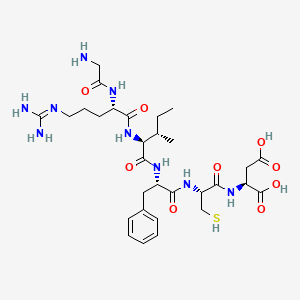

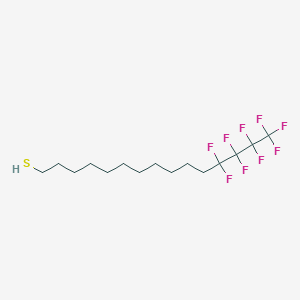
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
